molecular formula C11H11N3O2 B1462439 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038241-05-2

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1462439
CAS No.: 1038241-05-2
M. Wt: 217.22 g/mol
InChI Key: NTFDWLPNIVYEEB-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the triazole ring. The resulting intermediate is then hydrolyzed to form the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity or modulating their function. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

  • 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Comparison: 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-3-4-10(8(2)5-7)14-6-9(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFDWLPNIVYEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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